

Structural Analysis of trans-4-Hydroxycyclohexanecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Hydroxycyclohexanecarboxylic acid

Cat. No.: B092502

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive structural analysis of **trans-4-Hydroxycyclohexanecarboxylic acid**, a versatile building block in organic synthesis with significant applications in the pharmaceutical and materials science industries.^[1] This document details the molecule's physicochemical properties, spectroscopic signature, and synthetic pathways, presenting data in a clear and accessible format for researchers and drug development professionals.

Physicochemical Properties

trans-4-Hydroxycyclohexanecarboxylic acid is a white solid organic compound.^{[2][3]} Its structure consists of a cyclohexane ring substituted with a carboxylic acid and a hydroxyl group in a trans configuration.^[1]

Property	Value	Source(s)
Molecular Formula	C7H12O3	[4]
Molecular Weight	144.17 g/mol	
Melting Point	145-150 °C	
Boiling Point	~308 °C at 760 mmHg	
Density	~1.246 g/cm ³	
pKa	~4.84 (at 25 °C)	
Solubility	Soluble in Methanol and DMSO	
CAS Number	3685-26-5	

Spectroscopic Data

The structural elucidation of **trans-4-Hydroxycyclohexanecarboxylic acid** is supported by various spectroscopic techniques.

Technique	Key Features
¹ H NMR	Spectral data is available for this compound.
¹³ C NMR	Spectral data is available for this compound.
Infrared (IR) Spectroscopy	IR spectra are available for this compound.
Mass Spectrometry	Mass spectral data is available.

Experimental Protocols

Synthesis of **trans-4-Hydroxycyclohexanecarboxylic Acid**

A common method for the synthesis of **trans-4-Hydroxycyclohexanecarboxylic acid** involves the hydrogenation of p-hydroxybenzoic acid, followed by isomerization.

Step 1: Hydrogenation of p-Hydroxybenzoic Acid

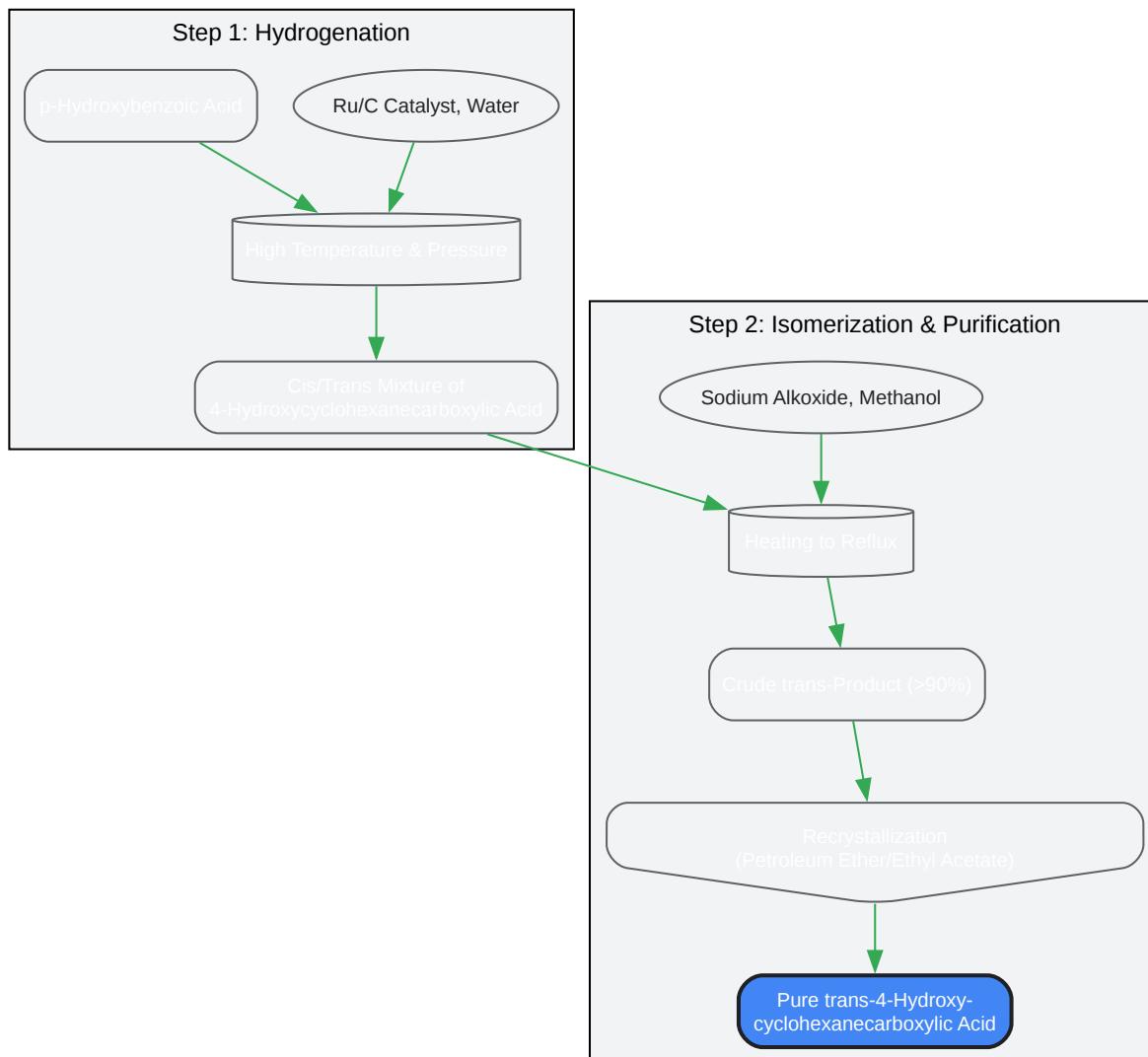
- Reaction Setup: In a high-pressure reactor, add p-hydroxybenzoic acid, a suitable catalyst (e.g., Ruthenium on carbon), and a solvent (e.g., water).
- Hydrogenation: Purge the reactor with nitrogen and then with hydrogen. The reaction is carried out under high temperature and pressure.
- Outcome: This step yields a mixture of **cis- and trans-4-hydroxycyclohexanecarboxylic acid**.

Step 2: Isomerization to the trans-Isomer

- Reaction Setup: The mixture of cis- and trans-isomers is dissolved in a solvent such as methanol. A catalyst, for example, sodium alkoxide, is added.
- Isomerization: The mixture is heated to reflux, which promotes the conversion of the cis-isomer to the more stable trans-isomer. This results in a product with a high content of the trans-isomer (over 90%).
- Purification: The crude product is then purified by recrystallization from a solvent system like petroleum ether/ethyl acetate to obtain pure **trans-4-hydroxycyclohexanecarboxylic acid**.

Spectroscopic Analysis Protocols

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).
 - Data Acquisition: Acquire ^1H and ^{13}C NMR spectra using a standard NMR spectrometer. Typical parameters for ^1H NMR include a 30° pulse and a relaxation delay of 1-2 seconds. For ^{13}C NMR, a 45° pulse and a longer relaxation delay are used to ensure quantitative data.
- Infrared (IR) Spectroscopy:
 - Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate.


- Data Acquisition: Obtain the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over a standard wavenumber range (e.g., 4000-400 cm^{-1}).
- Mass Spectrometry (MS):
 - Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).
 - Data Acquisition: Acquire the mass spectrum, which will show the molecular ion peak and characteristic fragmentation patterns.

Applications in Drug Development and Materials Science

trans-4-Hydroxycyclohexanecarboxylic acid serves as a crucial intermediate in the synthesis of a variety of chemical compounds. Its unique structure is valuable for creating complex organic molecules. In the pharmaceutical sector, it is a starting material for the synthesis of various drugs, contributing to the development of new therapeutic agents. It also finds use in the agrochemical industry as a precursor for pesticides and herbicides and in materials science for the synthesis of advanced materials. This compound is a reagent in the preparation of potential antitumor agents, such as TTK inhibitors, and Janus kinase 1 (JAK1)-selective inhibitors. It is also known to be a by-product of intestinal bacterial metabolism.

Visualizations

Synthesis of trans-4-Hydroxycyclohexanecarboxylic Acid

[Click to download full resolution via product page](#)**Caption: Synthesis workflow for trans-4-Hydroxycyclohexanecarboxylic acid.**

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cas 3685-22-1, TRANS-4-HYDROXYCYCLOHEXANE CARBOXYLIC ACID | lookchem [lookchem.com]
- 2. labproinc.com [labproinc.com]
- 3. TRANS-4-HYDROXYCYCLOHEXANE CARBOXYLIC ACID Seven Chongqing Chemdad Co. , Ltd [chemdad.com]
- 4. guidechem.com [guidechem.com]
- To cite this document: BenchChem. [Structural Analysis of trans-4-Hydroxycyclohexanecarboxylic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b092502#trans-4-hydroxycyclohexanecarboxylic-acid-structural-analysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com